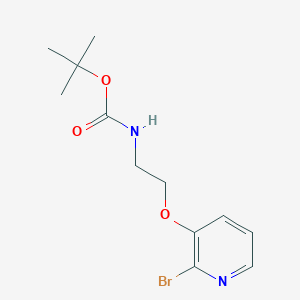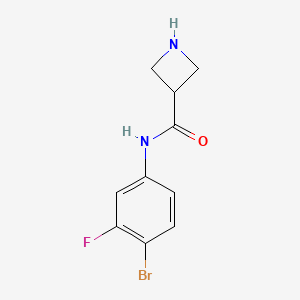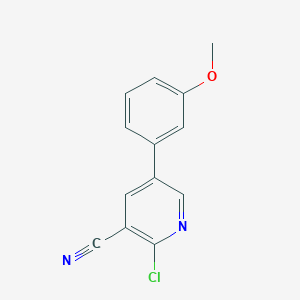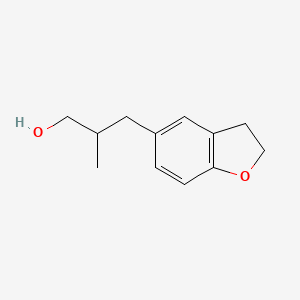
tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate: is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a 2-bromopyridin-3-yl ether moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate typically involves the reaction of 2-bromopyridine with tert-butyl (2-hydroxyethyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of pyridine derivatives on biological systems. It is also investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved in its action are still under investigation, and further research is needed to fully understand its mechanism .
Comparación Con Compuestos Similares
- tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
- tert-Butyl (2-(5-bromopyridin-3-yl)oxy)ethyl)carbamate
- tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
Uniqueness: tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate is unique due to its specific structure, which combines a tert-butyl carbamate group with a 2-bromopyridin-3-yl ether moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C12H17BrN2O3 |
|---|---|
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-bromopyridin-3-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-7-8-17-9-5-4-6-14-10(9)13/h4-6H,7-8H2,1-3H3,(H,15,16) |
Clave InChI |
RFQKXHKLAGNXMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOC1=C(N=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)




![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)



![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)



